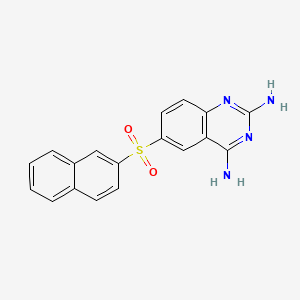
6-naphthalen-2-ylsulfonylquinazoline-2,4-diamine
Cat. No. B1208402
Key on ui cas rn:
51123-83-2
M. Wt: 350.4 g/mol
InChI Key: GBVQWZXJDIIUCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05616718
Procedure details


A solution of 2.0 grams (0.006 mole) of 2,4-diamino-6-(naphth-2-ylthio)quinazoline (prepared in Example 7) in 80 mL of acetic acid was stirred, and a solution of 2.0 grams (0.013 mole) of potassium permanganate in 75 mL of water was added dropwise during a 1 hour period. Upon completion of addition, the reaction mixture was stirred at ambient temperature for about 18 hours. After this time, the reaction mixture was filtered through diatomaceous earth. The filtrate was made basic by adding an excess amount of concentrated ammonium hydroxide. The resultant precipitate was collected by filtration and was washed in turn with water, methanol, and acetone. The precipitate was stirred in hot N,N-dimethylformamide and treated with decolorizing carbon. The mixture was filtered hot, and the filtrate was set aside. The residue collected by the filtration was again stirred with hot N,N-dimethylformamide and filtered. The two filtrates were combined and poured into 500 grams of ice. The resultant solid was collected by filtration, yielding 0.9 gram of 2,4-diamino-6-(naphth-2-ylsulfonyl)quinazoline, mp 300°-302° C. The NMR spectrum was consistent with the proposed structure.




Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13][C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)[CH:8]=2)[N:3]=1.[Mn]([O-])(=O)(=O)=[O:25].[K+].[OH2:30]>C(O)(=O)C>[NH2:1][C:2]1[N:11]=[C:10]([NH2:12])[C:9]2[C:4](=[CH:5][CH:6]=[C:7]([S:13]([C:14]3[CH:23]=[CH:22][C:21]4[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=4)[CH:15]=3)(=[O:25])=[O:30])[CH:8]=2)[N:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)N)SC1=CC2=CC=CC=C2C=C1
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at ambient temperature for about 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
Upon completion of addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After this time, the reaction mixture was filtered through diatomaceous earth
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding an excess amount of concentrated ammonium hydroxide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant precipitate was collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed in turn with water, methanol, and acetone
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The precipitate was stirred in hot N,N-dimethylformamide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with decolorizing carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered hot
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The residue collected by the filtration
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
was again stirred with hot N,N-dimethylformamide
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into 500 grams of ice
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was collected by filtration
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC2=CC=C(C=C2C(=N1)N)S(=O)(=O)C1=CC2=CC=CC=C2C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
